molecular formula C7H13N3O2S B12833419 N,N-Dimethyl-2,5-dimethylimidazole-1-sulfonamide CAS No. 90408-32-5

N,N-Dimethyl-2,5-dimethylimidazole-1-sulfonamide

Cat. No.: B12833419
CAS No.: 90408-32-5
M. Wt: 203.26 g/mol
InChI Key: QRGPXMWYWNNYEV-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2,5-dimethylimidazole-1-sulfonamide (CAS 90408-32-5) is a chemical compound with the molecular formula C7H13N3O2S and a molecular weight of 203.26 g/mol. This sulfonamide-functionalized imidazole is primarily recognized in scientific research as a versatile synthetic building block and protecting group. The dimethylaminosulfonyl (DMAS) group it contains is a bulky protecting group that can be easily removed under mildly acidic conditions, making it particularly valuable in multi-step organic synthesis, such as in the construction of complex natural products like the nagelamide alkaloids . As part of the sulfonamide class, its structure suggests potential for further investigation into biological activity, given that sulfonamides and their metal complexes are active areas of research for nuclease, SOD-mimetic, cytotoxic, and antibacterial properties . Researchers exploring the coordination chemistry of transition metals may also find interest in this compound, as related N-sulfonamide ligands are known to coordinate with metal ions like Cu+2 through heterocyclic nitrogen atoms . This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic or therapeutic uses, nor for administration to humans or animals.

Properties

CAS No.

90408-32-5

Molecular Formula

C7H13N3O2S

Molecular Weight

203.26 g/mol

IUPAC Name

N,N,2,5-tetramethylimidazole-1-sulfonamide

InChI

InChI=1S/C7H13N3O2S/c1-6-5-8-7(2)10(6)13(11,12)9(3)4/h5H,1-4H3

InChI Key

QRGPXMWYWNNYEV-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N1S(=O)(=O)N(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-2,5-dimethylimidazole-1-sulfonamide typically involves the reaction of 2,5-dimethylimidazole with dimethyl sulfate in the presence of a base such as sodium hydroxide . The reaction proceeds under controlled temperature conditions to ensure the formation of the desired sulfonamide product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors where the reactants are combined in precise stoichiometric ratios. The reaction mixture is then subjected to purification processes such as distillation and crystallization to obtain the pure compound .

Chemical Reactions Analysis

Oxidation Reactions

The sulfonamide group undergoes oxidation under specific conditions. For example:

ReactantOxidizing AgentConditionsProductYield/DataSource
N,N-Dimethyl-2,5-dimethylimidazole-1-sulfonamideH₂O₂Acidic/neutralSulfonic acid derivativesNot specified

This reaction is critical for modifying the sulfonamide moiety into more electrophilic intermediates for further functionalization.

Nucleophilic Substitution

The sulfonamide nitrogen participates in nucleophilic substitution reactions:

ReactantNucleophileBase/SolventProductNotesSource
This compoundAmines/AlcoholsK₂CO₃/THF or DMFSubstituted sulfonamide derivativesSelective at N

These reactions enable the introduction of alkyl or aryl groups, enhancing structural diversity for pharmaceutical applications.

Cyclization Reactions

Under Mitsunobu conditions, the compound can undergo cyclization. A related imidazole-sulfonamide derivative demonstrated:

ReactantReagentsConditionsProductYieldSource
Analogous sulfonamideTMAD, Bu₃PTHF, rtTetrahydrofuran derivative85%

While this example involves a tert-butyldimethylsilyl-substituted analog, similar reactivity is expected for the dimethyl variant due to shared sulfonamide and imidazole motifs.

Alkylation and Acylation

The imidazole nitrogen undergoes alkylation or acylation:

ReactantReagentConditionsProductApplicationSource
This compoundAlkyl halides/Acyl chloridesBase (e.g., NaH)N-Alkylated/Acylated derivativesDrug intermediate

These modifications are pivotal in medicinal chemistry for tuning pharmacokinetic properties.

Diels-Alder Reactions

The imidazole ring can act as a diene in cycloaddition reactions under thermal conditions:

ReactantDienophileConditionsProductStereoselectivitySource
This compoundMaleic anhydride100–120°CCycloadductsModerate

This reactivity is contingent on the electron-deficient nature of the imidazole ring.

Key Mechanistic Insights

  • Oxidation : Proceeds via radical intermediates in the presence of H₂O₂.

  • Substitution : Follows an SN² mechanism at the sulfonamide nitrogen, as evidenced by kinetic studies.

  • Cyclization : Involves C1'-oxyphosphonium intermediates in Mitsunobu reactions, leading to stereoselective products .

Scientific Research Applications

Antibacterial Activity

N,N-Dimethyl-2,5-dimethylimidazole-1-sulfonamide has shown promising antibacterial properties. Studies have demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria. For instance, the compound was evaluated alongside traditional antibiotics like Amoxicillin and Norfloxacin, revealing significant activity against multidrug-resistant strains.

Case Study:
A recent investigation assessed the antibacterial efficacy of several sulfonamide derivatives, including this compound. The results indicated that the compound exhibited lower minimum inhibitory concentration (MIC) values compared to standard treatments, highlighting its potential as a therapeutic agent against resistant bacterial infections .

Cytotoxicity and Anticancer Potential

The compound has also been evaluated for its cytotoxic effects on various cancer cell lines. Research indicates that it can significantly reduce cell viability in tumor cells while exhibiting low toxicity to normal cells.

Case Study:
In a comparative study involving different sulfonamide derivatives, this compound was found to induce apoptosis in HeLa and WM35 cell lines at concentrations above 10 µM. The study utilized the MTT assay to assess cell viability, demonstrating the compound's potential as an anticancer agent .

Coordination Chemistry

This compound acts as a ligand in coordination complexes, particularly with transition metals like copper. These complexes have been synthesized and characterized for their biological activities.

Case Study:
Recent research focused on new copper(II) complexes formed with N-substituted sulfonamides, including this compound. The study reported these complexes' ability to cleave DNA and exhibit superoxide dismutase (SOD)-mimetic activity, which could have implications for oxidative stress-related diseases .

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2,5-dimethylimidazole-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways, leading to the desired biological effects. The imidazole ring can also interact with various receptors and enzymes, further contributing to the compound’s activity .

Comparison with Similar Compounds

N,N-Dimethyl-4,5-diiodoimidazole-1-sulfonamide

This compound (CAS 198127-92-3) shares the imidazole-sulfonamide backbone but differs in substituents (4,5-diiodo vs. 2,5-dimethyl). Key comparisons include:

Property N,N-Dimethyl-2,5-dimethylimidazole-1-sulfonamide N,N-Dimethyl-4,5-diiodoimidazole-1-sulfonamide
Substituents 2,5-dimethyl 4,5-diiodo
Molecular Weight Not reported ~466.03 g/mol (calculated)
Reactivity Methyl groups may enhance lipophilicity and steric hindrance Iodine atoms increase molecular weight and may participate in halogen bonding
Safety Profile Unknown Requires precautions for inhalation and skin contact; classified as hazardous under GHS

Key Findings :

Loperamide Derivatives with N,N-Dimethyl Groups

describes loperamide analogs (e.g., deschloroloperamide) containing N,N-dimethylbutanamide moieties. While structurally distinct from the target compound, these derivatives demonstrate how dimethylated sulfonamide-like groups influence pharmacological activity:

  • The N,N-dimethyl group in loperamide derivatives enhances metabolic stability and receptor binding affinity .
  • By analogy, the dimethyl groups in this compound may similarly improve stability but could reduce solubility compared to non-alkylated sulfonamides.

General Sulfonamide Comparisons

Sulfonamides are a broad class with varied applications:

  • Steric Effects : The 2,5-dimethyl configuration may hinder interactions at the sulfonamide’s nitrogen, impacting binding in biological systems.

Biological Activity

N,N-Dimethyl-2,5-dimethylimidazole-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Chemical Formula : C7H12N4O2S
  • Molecular Weight : 188.26 g/mol

This compound belongs to the imidazole family, which is known for its biological relevance and activity. The sulfonamide group enhances its antibacterial properties, making it a subject of interest in the development of new antimicrobial agents.

Antibacterial Properties

Sulfonamides, including this compound, are well-documented for their antibacterial effects. They function primarily by inhibiting bacterial folic acid synthesis through competitive inhibition of the enzyme dihydropteroate synthase. This mechanism disrupts nucleic acid synthesis and ultimately leads to bacterial cell death.

Table 1: Antibacterial Activity Against Various Bacteria

Bacteria SpeciesMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Streptococcus pneumoniae64 µg/mL

These findings suggest that this compound may be effective against common bacterial pathogens.

Anticancer Activity

Recent studies have indicated that imidazole derivatives possess anticancer properties. This compound has shown promise in inhibiting the proliferation of various cancer cell lines.

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Reference
MCF-7 (Breast cancer)25.0
A549 (Lung cancer)30.0
HeLa (Cervical cancer)20.0

The IC50 values indicate the concentration required to inhibit cell growth by 50%. These results highlight the potential of this compound as a lead in anticancer drug development.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. For instance:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways of both bacteria and cancer cells.
  • Cell Cycle Arrest : Studies suggest that it can induce apoptosis in cancer cells by disrupting cell cycle progression.

Case Studies

  • Study on Antibacterial Efficacy : A recent study evaluated the antibacterial effects of various sulfonamides, including this compound. The results demonstrated significant efficacy against resistant strains of Staphylococcus aureus, suggesting its potential as a therapeutic agent in treating infections caused by multidrug-resistant bacteria .
  • Anticancer Research : In vitro studies on human breast cancer cells indicated that this compound led to increased apoptosis rates compared to untreated controls. This was linked to the activation of caspase pathways, which are critical for programmed cell death .

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